molecular formula C19H15FN2O2S2 B269961 N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide

N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide

Katalognummer B269961
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: WZALSCNMYGNKAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as FSN 047 and is a thiazole-based molecule that has shown promising results in various scientific studies.

Wirkmechanismus

The exact mechanism of action of FSN 047 is not yet fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. FSN 047 may also exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and modulating the activity of pain receptors.
Biochemical and Physiological Effects:
FSN 047 has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including proteasomes and histone deacetylases. Additionally, FSN 047 has been shown to modulate the expression of various genes involved in cancer progression and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of FSN 047 for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, FSN 047 has shown promising results in various scientific studies, making it a suitable candidate for further research and development. However, one of the limitations of FSN 047 is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of FSN 047. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of FSN 047 and its potential therapeutic applications. Finally, the development of FSN 047-based drugs for the treatment of cancer and inflammatory diseases is an exciting area of research that may have significant clinical implications.

Synthesemethoden

The synthesis of FSN 047 involves several steps, including the reaction of 4-fluoroaniline with thioacetic acid to form 4-(4-fluorophenyl)-1,3-thiazol-2-ylthioacetic acid. This intermediate is then reacted with 4-bromoacetophenone to form N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide. The synthesis method is relatively simple and can be performed on a large scale, making it suitable for further research and development.

Wissenschaftliche Forschungsanwendungen

FSN 047 has shown potential therapeutic applications in various scientific studies. The compound has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, FSN 047 has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

Molekularformel

C19H15FN2O2S2

Molekulargewicht

386.5 g/mol

IUPAC-Name

N-[4-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide

InChI

InChI=1S/C19H15FN2O2S2/c1-12(23)21-16-8-4-14(5-9-16)18(24)11-26-19-22-17(10-25-19)13-2-6-15(20)7-3-13/h2-10H,11H2,1H3,(H,21,23)

InChI-Schlüssel

WZALSCNMYGNKAY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.